molecular formula C14H10N4O3S B2430821 4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 441289-28-7

4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No. B2430821
CAS RN: 441289-28-7
M. Wt: 314.32
InChI Key: UNQNIANBMFBFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” is a chemical compound with the molecular formula C14H10N4O3S . It is also known as “2-[(4-Nitrobenzyl)thio]-5-(pyridin-4-yl)-1,3,4-oxadiazole” and "4-[5-(4-Nitro-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine" .


Molecular Structure Analysis

The molecular structure of “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” consists of a pyridine ring attached to an oxadiazole ring via a carbon atom. The oxadiazole ring is further substituted with a nitrobenzyl sulfanyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine and its derivatives have been explored in various studies focusing on their synthesis and biological evaluation. Fathima et al. (2021) synthesized a series of novel compounds with the 1,3,4-oxadiazole moiety and assessed them for antimicrobial, antioxidant, and antitubercular activities. The compounds displayed a wide range of activities, and certain compounds (6c, 6d, and 6e) exhibited potent antitubercular results due to their excellent docking scores with antitubercular receptor H37Rv (Fathima et al., 2021).

Antimicrobial and Antitubercular Activity

Another study by Das et al. (2022) synthesized novel 5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivatives and evaluated them for antibacterial and antitubercular activity. Some compounds demonstrated promising antitubercular activity, which was supported by molecular docking analysis (Das et al., 2022).

Structural Applications in Coordination Chemistry

Gao et al. (2012) explored the structural aspects of 1,3,4-oxadiazole derivatives in coordination chemistry. They described a compound where the Ni(II) atom is octahedrally coordinated, forming infinite double-stranded chains, demonstrating the compound's potential in forming complex molecular structures (Gao et al., 2012).

Anticancer Applications

Redda et al. (2007) synthesized and evaluated the anti-cancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the potential of these compounds in cancer research. They observed moderate cytotoxicity in their evaluations, suggesting the relevance of these compounds in anticancer studies (Redda & Gangapuram, 2007).

Mechanism of Action

    Target of Action

    The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” contains a nitrobenzyl group, which is often involved in prodrug strategies where the nitro group is reduced in the body to release the active drug . The specific target would depend on the active drug released upon reduction.

    Mode of Action

    The nitro group in the nitrobenzyl moiety could potentially undergo enzymatic reduction in the body, leading to the release of the active drug . The exact mode of action would depend on the nature of this active drug.

    Pharmacokinetics

    The ADME properties of the compound would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. The nitro group in the nitrobenzyl moiety, for instance, could be metabolically reduced .

    Action Environment

    Environmental factors such as pH and the presence of specific enzymes could influence the compound’s action, efficacy, and stability. For instance, the reduction of the nitro group in the nitrobenzyl moiety might require specific reducing enzymes .

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-18(20)12-3-1-10(2-4-12)9-22-14-17-16-13(21-14)11-5-7-15-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQNIANBMFBFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.